2-Methylpropyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the condensation of a phthalic anhydride with primary amines, followed by nitration and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Chemical Reactions Analysis
2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindole moiety can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other isoindole derivatives, such as:
- 4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL)AMINO)BENZAMIDE
- 3-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)N-(1,3-THIAZOL-2-YL)PROPANAMIDE
- DIETHYL 3-METHYL-5-{[3-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE .
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the nitro group and isoindole moiety in 2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O6 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-methylpropyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H16N2O6/c1-11(2)10-27-19(24)12-5-3-6-13(9-12)20-17(22)14-7-4-8-15(21(25)26)16(14)18(20)23/h3-9,11H,10H2,1-2H3 |
InChI Key |
SCDHPRREBHUHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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